![molecular formula C13H8BrNO3 B5663616 2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID](/img/structure/B5663616.png)
2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID
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Overview
Description
2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a bromine atom, an oxo group, and an indole moiety, making it a valuable subject for research in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID typically involves multi-step organic reactions. One common method includes the bromination of an indole precursor followed by acylation to introduce the acetic acid moiety. Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID involves its interaction with specific molecular targets. The bromine and oxo groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The indole moiety is known for its ability to interact with various proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
6-Bromoindole: Lacks the acetic acid moiety but shares the bromine and indole structure.
2-Oxoindole: Similar oxo group but without the bromine atom. 2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(6-bromo-2-oxobenzo[cd]indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZPCGIFEUXOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644020 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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